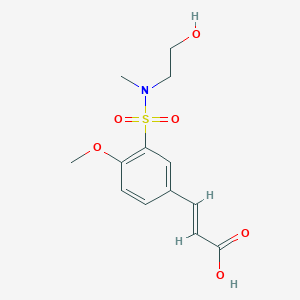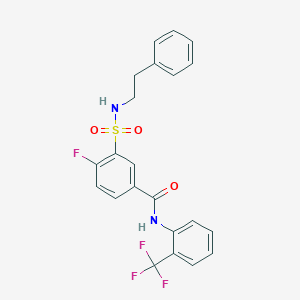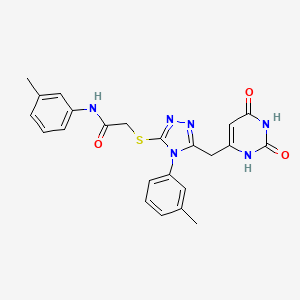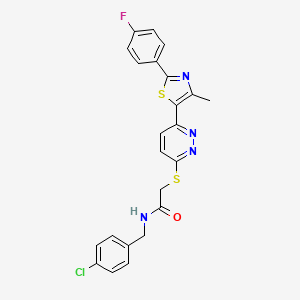
Lenalidomide-I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide is a cancer drug also known by its brand name Revlimid . It is used to treat myeloma, myelodysplastic syndromes, follicular lymphoma, and mantle cell lymphoma . It works by stopping cancer cells from developing, stopping blood vessels from growing in the cancer, and stimulating part of the immune system to attack the cancer cells .
Synthesis Analysis
The synthesis of Lenalidomide involves reacting methyl 2-bromomethyl-3-nitrobenzoate with 2,6 dioxopiperidin-3-ammonium chloride in the presence of DMF and triethylamine to obtain 3- (4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piepridine-2,6-dione. This nitro intermediate is then hydrogenated at 50 psi pressure using a 10% Pd/C catalyst in 1,4-dioxane .Molecular Structure Analysis
Lenalidomide stabilizes protein-protein complexes by turning labile intermolecular H-bonds into robust interactions . All molecules have a similar chemical structure, with a mutual phthalimide and glutarimide carbon skeleton distinguished only by the side chain .Chemical Reactions Analysis
The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .Physical And Chemical Properties Analysis
The structure and polymorphic modification of Lenalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .Aplicaciones Científicas De Investigación
Mechanism of Action in Hematological Malignancies
Lenalidomide, a synthetic compound derived from thalidomide, exhibits significant activity against various hematological malignancies. Its mechanism of action encompasses both immunomodulatory effects and anti-angiogenic properties. It selectively targets subsets of myelodysplastic syndromes (MDS) and has demonstrated efficacy across a range of neoplastic conditions, indicating multiple potential targets of action (Kotla et al., 2009).
Efficacy in B-Cell Malignancies
Lenalidomide has made a major impact in treating B-cell malignancies. As a potent analog of thalidomide, it modulates the cytokine and cellular tumor cell microenvironment, exhibiting antitumor activity through the activation of T- and natural killer (NK) cell-mediated antitumor responses (Chanan-Khan & Cheson, 2008).
Impact on Immune System and Cancer Cell Microenvironment
Lenalidomide's mechanism can be subdivided into cancer cell-intrinsic, stromal, and immunological components. It not only arrests the cell cycle and induces apoptosis in malignant cells but also interferes with their interaction with the tumor microenvironment and stimulates a robust immunostimulatory activity (Semeraro et al., 2013).
Role in Erythroid Differentiation
Lenalidomide's efficacy, especially in myelodysplastic syndrome (MDS) without 5q deletions, is linked to its ability to induce erythroid differentiation. Patients responsive to lenalidomide often exhibit a defect in erythroid differentiation, suggesting that lenalidomide's therapeutic effect may be due to its differentiation-inducing properties (Ebert et al., 2008).
Effect on Cellular Function in CLL and Lymphoma
Lenalidomide has demonstrated efficacy in chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma through immune modulation and antiproliferative effects. It enhances T-cell immune synapse and augments NK-cell/T-cell effector functions, making it a candidate for combinatorial therapy in various lymphoma subtypes (Kritharis et al., 2015).
Novel Therapeutic Applications
Lenalidomide has shown potential in treating gastrointestinal angiodysplasia in von Willebrand disease and demonstrates anti-metastatic activity in various models. These findings expand its therapeutic applications beyond hematological malignancies (Khatri et al., 2018).
Modulation of Tumor Microenvironment
In CLL, lenalidomide repairs antitumor T-cell function, making it a viable candidate for immunotherapy. It modulates the tumor microenvironment, enhancing the efficacy of chronic lymphocytic leukemia treatments (Kater et al., 2014).
Lenalidomide's Immunomodulatory Effect
It acts as an immunomodulatory drug with direct antineoplastic activity and indirect effects on immune cells in the tumor microenvironment. Lenalidomide stimulates NK cell proliferation and enhances cytotoxicity, showing promise across multiple lymphoma subtypes (Gribben et al., 2015).
Mecanismo De Acción
Target of Action
Lenalidomide-I, also known as Lenalidomide, primarily targets the E3 ubiquitin ligase complex . It also interacts with specific transcription factors, namely IKZF1 and IKZF3 . These transcription factors play a crucial role in the regulation of immune response and are essential for the proliferation and survival of multiple myeloma cells .
Mode of Action
This compound modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It binds to this complex and induces the ubiquitination of IKZF1 and IKZF3 . This interaction leads to the proteasomal degradation of these transcription factors .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 transcription factors affects multiple biochemical pathways. One of the key pathways influenced is the immune response pathway. This compound enhances the proliferative and functional capacity of T-lymphocytes . It also amplifies costimulatory signaling pathways that activate effector responses and suppress inflammation .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability. Following oral administration, about 90% of the dose is eliminated in urine and 4% of the dose is eliminated in feces within ten days post-dose . Approximately 85% of the dose is excreted as this compound in the urine within 24 hours .
Result of Action
The molecular and cellular effects of this compound’s action are significant. The degradation of IKZF1 and IKZF3 transcription factors leads to the death of multiple myeloma cells . It also repairs antitumor T-cell function , showing efficacy in ongoing chronic lymphocytic leukemia (CLL) and lymphoma clinical trials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of tumor microenvironments can affect the drug’s mechanism of action . Furthermore, the drug’s efficacy can be influenced by the genetic makeup of the patient, such as the presence of specific genetic mutations .
Propiedades
IUPAC Name |
3-(7-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUJJLYXXEGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)
![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555196.png)

![2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2555203.png)
